m-(Isopropylamino)phenol

Overview

Description

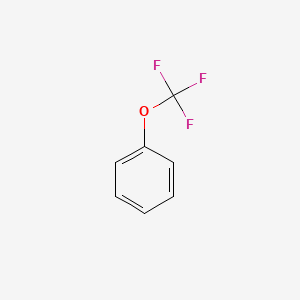

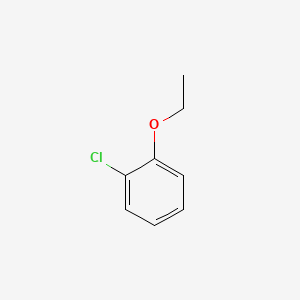

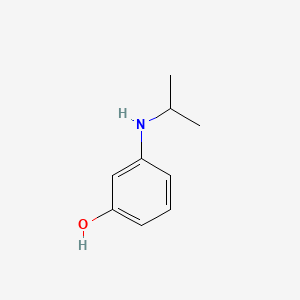

M-(Isopropylamino)phenol is a compound with the molecular formula C9H13NO . It has a molecular weight of 151.21 g/mol . The compound contains a total of 24 atoms, including 13 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It also contains a total of 24 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic) .

Synthesis Analysis

The synthesis of phenolic compounds like this compound involves various methods. Recent advances in the synthesis of m-aryloxy phenols have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens . These methods include selective hydroxylation of benzenes, nucleophilic and electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound includes a phenolic ring with an isopropylamino group attached to it . The compound has a topological polar surface area of 32.3 Ų . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Chemical Reactions Analysis

Phenolic compounds like this compound are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . They can interact with other food components, such as carbohydrates, proteins, or lipids . The chemical reactions that occur during these interactions may affect the results of measurements .Physical And Chemical Properties Analysis

This compound has a molecular weight of 151.21 g/mol . It has a XLogP3-AA value of 2.4, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 .Scientific Research Applications

Wastewater Treatment and Synthesis Processes

m-(Isopropylamino)phenol, a derivative of phenol, has significant applications in various fields, particularly in wastewater treatment and as an intermediate in synthesis processes. A study highlights the practical, wastewater-free synthesis of m-aminophenol and 3-(dibutylamino)phenol, showcasing the importance of this compound derivatives in the pesticide, medicinal, printing, and dyeing industries. This synthesis approach addresses the challenges associated with waste management in industrial processes, presenting an environmentally friendly alternative (Mao et al., 2020).

Phenol Degradation and Microbial Fuel Cells

Research on microbial fuel cells (MFCs) has demonstrated the potential of these systems to enhance the biodegradation of contaminants such as phenol, offering a dual benefit of electricity generation alongside wastewater treatment. Studies have shown that MFCs can improve the degradation rates of phenol, suggesting a promising approach for handling recalcitrant contaminants in water treatment applications (Luo et al., 2009). Additionally, modifications to MFCs, such as incorporating lignite activated coke, have been found to alleviate the inhibition effects of phenol on power generation, enhancing both energy recovery and phenol degradation efficiency in the treatment of high-strength phenolic wastewater (Shen et al., 2020).

Antioxidant and Anticancer Properties

The broader category of phenolic compounds, to which this compound is related, has been extensively studied for their antioxidant and anticancer properties. Phenolics are known for their potent antioxidant capabilities and their role in the prevention of diseases associated with oxidative stress, including cancer. These compounds, found abundantly in plants, have drawn attention for their health benefits and therapeutic potentials (Dai & Mumper, 2010).

Environmental and Ecotoxicological Research

The environmental impact and ecotoxicity of phenol and its derivatives have been a subject of significant research. Studies focused on the ecotoxicity of phenol and cresols to aquatic organisms provide insights into the potential threats these compounds pose to aquatic ecosystems and highlight the importance of monitoring and mitigating their presence in the environment (Duan et al., 2018).

Mechanism of Action

Target of Action

m-(Isopropylamino)phenol, also known as 3-(propan-2-ylamino)phenol, is a phenolic compound . Phenolic compounds are known to be active against a wide range of micro-organisms including some fungi and viruses . .

Mode of Action

Phenolic compounds, in general, are known for their antiseptic and disinfectant properties . They interact with proteins and enzymes in the target organisms, disrupting their function and leading to cell death .

Biochemical Pathways

Phenolic compounds are the derivatives of secondary metabolism of plants . They are mainly divided into two subgroups, flavonoids and non-flavonoids . The biosynthesis of phenolic compounds involves the shikimate pathway . .

Pharmacokinetics

It can be analyzed by a reverse phase (rp) hplc method with simple conditions . This method is suitable for pharmacokinetics and can be used for isolation impurities in preparative separation .

Result of Action

Phenolic compounds are known for their antiseptic and disinfectant properties . They can disrupt the function of proteins and enzymes in the target organisms, leading to cell death .

properties

IUPAC Name |

3-(propan-2-ylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)10-8-4-3-5-9(11)6-8/h3-7,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJZDFBTZXYTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178034 | |

| Record name | m-(Isopropylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23478-16-2 | |

| Record name | 3-[(1-Methylethyl)amino]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23478-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-(Isopropylamino)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023478162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-(Isopropylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-(isopropylamino)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.